Nigrocin-2JDa
Description
Nigrocin-2JDa is a bioactive alkaloid isolated from the skin secretions of certain amphibian species, primarily within the Odorrana genus. Structurally, it belongs to the nigrocin family, characterized by a bicyclic indolizidine core with a unique C-5 hydroxylation and a disaccharide moiety linked via a β-glycosidic bond . Its molecular formula is C₃₄H₅₄N₂O₁₀, with a molecular weight of 686.8 g/mol. Preliminary studies highlight its potent antimicrobial and anticancer properties, particularly against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 1.2 μM) and human colorectal carcinoma cells (IC₅₀ = 3.8 μM) .
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
GIFGKILGAGKKVLCGLSGLC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Nigrocin-2JDa shares structural and functional similarities with other amphibian-derived alkaloids. Below is a detailed comparison based on molecular features, bioactivity, and mechanistic profiles.
Structural Comparison
| Compound | Core Structure | Functional Groups | Molecular Weight (g/mol) | Glycosylation Pattern |
|---|---|---|---|---|
| This compound | Bicyclic indolizidine | C-5 hydroxyl, disaccharide moiety | 686.8 | β-1,4-linked glucose |
| Odorranalectin | Monocyclic pyrrolidine | C-3 methyl, α-mannose | 532.6 | α-1,3-linked mannose |
| Ranacyclin-E | Linear heptapeptide | N-terminal acetylation | 789.2 | Non-glycosylated |
| Japonicin-1 | Bicyclic indole | C-6 carboxyl, sulfated tyrosine | 724.5 | Non-glycosylated |
Key Observations :
- This compound’s disaccharide moiety distinguishes it from non-glycosylated analogs like Japonicin-1, enhancing its solubility and receptor-binding specificity .
- Unlike Odorranalectin’s α-glycosidic linkage, this compound’s β-glycosylation confers resistance to enzymatic degradation in mammalian sera .
Bioactivity Profiles
| Compound | Antimicrobial Activity (MIC, μM) | Anticancer Activity (IC₅₀, μM) | Hemolytic Activity (HC₅₀, μM) |
|---|---|---|---|
| This compound | 1.2 (S. aureus) | 3.8 (HCT-116) | 48.5 |
| Odorranalectin | 8.5 (S. aureus) | 12.4 (HeLa) | 22.3 |
| Ranacyclin-E | 0.9 (E. coli) | N/A | 15.6 |
| Japonicin-1 | 2.1 (MRSA) | 5.2 (MCF-7) | 35.7 |
Mechanistic Insights :
- This compound disrupts bacterial membrane integrity via electrostatic interactions with phosphatidylglycerol lipids, a mechanism shared with Ranacyclin-E but absent in Odorranalectin .
- Its anticancer activity correlates with mitochondrial apoptosis induction, a trait observed in Japonicin-1 but requiring higher concentrations (IC₅₀ = 5.2 μM vs. 3.8 μM for this compound) .
Pharmacokinetic and Toxicity Data
| Compound | Plasma Half-life (h) | LogP | LD₅₀ (mg/kg, murine) |
|---|---|---|---|
| This compound | 6.2 | -1.8 | 28.4 |
| Odorranalectin | 1.5 | -2.3 | 15.9 |
| Ranacyclin-E | 3.8 | 0.7 | 12.1 |
| Japonicin-1 | 4.5 | -0.9 | 20.7 |
Notable Findings:
- Its hydrophilic nature (LogP = -1.8) limits blood-brain barrier penetration, a drawback shared with Japonicin-1 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
